

Betulinic Aldehyde Oxime: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Betulinic aldehyde oxime*

Cat. No.: *B3025738*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **betulinic aldehyde oxime**, a derivative of the naturally occurring pentacyclic triterpenoid, betulin. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by presenting detailed spectroscopic information, experimental protocols for its synthesis, and insights into its biological significance.

Spectroscopic Data

The structural elucidation of **betulinic aldehyde oxime** (also known as betulin-28-oxime) is paramount for its identification, purity assessment, and further investigation. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, published dataset for **betulinic aldehyde oxime** is not readily available in the public domain, the expected chemical shifts can be inferred from the known data of its precursor, betulinic aldehyde, and related lupane-type triterpenoids. The presence of the oxime functional group at the C-28 position will significantly influence the chemical shifts of neighboring protons and carbons.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Betulinic Aldehyde Oxime**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	~3.20	m
H-29a	~4.72	s
H-29b	~4.60	s
H-28 (CH=NOH)	~7.50-8.10	s
-NOH	~9.50-10.50	br s
Methyl Protons	~0.75-1.70	s
Methylene/Methine Protons	~0.80-2.50	m

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Betulinic Aldehyde Oxime**

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~79.0
C-20	~150.0
C-28 (C=NOH)	~155.0-160.0
C-29	~109.8
Methyl Carbons	~14.0-28.0
Methylene/Methine Carbons	~18.0-60.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **betulinic aldehyde oxime** is expected to show characteristic absorption bands for the hydroxyl group of the oxime, the carbon-nitrogen double bond, and the olefinic group of the lupane skeleton.

Table 3: Characteristic IR Absorption Bands for **Betulinic Aldehyde Oxime**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (oxime)	3200-3600	Broad
C-H (alkane)	2850-3000	Strong
C=N (oxime)	1620-1680	Medium
C=C (alkene)	1640-1650	Medium
C-O	1000-1300	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **betulinic aldehyde oxime** (C₃₀H₄₉NO₂), the expected molecular weight is approximately 455.7 g/mol .[\[1\]](#)

Table 4: Mass Spectrometry Data for **Betulinic Aldehyde Oxime**

Ion	m/z
[M] ⁺	~455.7
[M+H] ⁺	~456.7
[M+Na] ⁺	~478.7

Experimental Protocols

The synthesis of **betulinic aldehyde oxime** typically involves a two-step process starting from betulin, which is readily available from birch bark.

Step 1: Oxidation of Betulin to Betulinic Aldehyde

Materials:

- Betulin
- Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
- Dichloromethane (DCM) as solvent
- Silica gel for column chromatography

Procedure:

- Dissolve betulin in anhydrous DCM.
- Add PCC to the solution in a stepwise manner while stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
- Evaporate the solvent under reduced pressure to obtain crude betulinic aldehyde.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Oximation of Betulinic Aldehyde

Materials:

- Betulinic aldehyde
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)

- Pyridine or sodium acetate as a base
- Ethanol as solvent

Procedure:

- Dissolve betulinic aldehyde in ethanol.
- Add a solution of hydroxylamine hydrochloride and a base (e.g., pyridine) in ethanol.
- Reflux the reaction mixture for several hours, monitoring the progress by TLC.
- After completion, cool the reaction mixture and add water to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum to yield **betulinic aldehyde oxime**.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Significance and Potential Applications

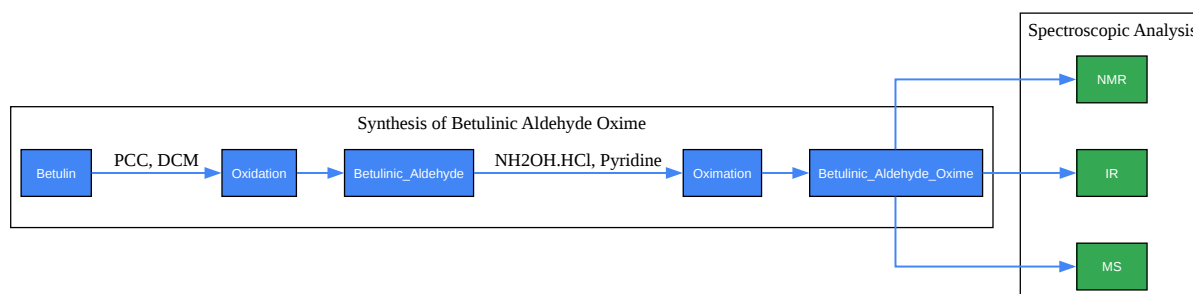
Betulinic aldehyde oxime has demonstrated a range of biological activities, making it a compound of interest for drug development.

- Antimicrobial Activity: It has shown activity against various bacteria and fungi.[\[1\]](#)
- Cytotoxic Activity: The compound has exhibited cytotoxicity against certain cancer cell lines.
[\[1\]](#)

The therapeutic potential of **betulinic aldehyde oxime** warrants further investigation into its mechanism of action and structure-activity relationships.

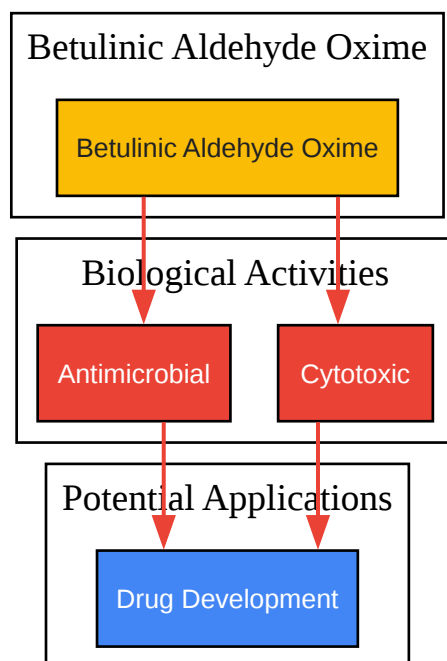
Visualizations

To illustrate the key processes and relationships discussed in this guide, the following diagrams have been generated using Graphviz.



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Caption: Experimental workflow for the synthesis and analysis of **betulinic aldehyde oxime**.



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Caption: Logical relationship of **betulinic aldehyde oxime**'s activities and applications.

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References

- 1. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Betulinic Aldehyde Oxime: A Spectroscopic and Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025738#spectroscopic-data-nmr-ir-ms-of-betulinic-aldehyde-oxime]

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